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Compound of Interest

Compound Name: Tamra-peg3-NH2

Cat. No.: B12370807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tamra-peg3-NH2 in flow

cytometry. Tamra (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye

widely utilized for labeling biomolecules. The inclusion of a three-unit polyethylene glycol (PEG)

spacer enhances water solubility and reduces steric hindrance, while the terminal primary

amine (-NH2) allows for versatile conjugation to a variety of molecules. This makes Tamra-
peg3-NH2 a valuable tool for tracking cells, quantifying cellular uptake, and studying

biomolecular interactions using flow cytometry.

Core Concepts and Applications
Tamra-peg3-NH2 is a fluorescent labeling reagent that, once conjugated to a molecule of

interest (e.g., a peptide, antibody, or nanoparticle), allows for the detection and quantification of

that molecule's interaction with cells via flow cytometry. The fundamental principle lies in the

highly sensitive detection of the TAMRA fluorophore by the flow cytometer's lasers and

detectors.

Key applications in flow cytometry include:

Cellular Uptake Studies: Quantifying the internalization of labeled peptides, proteins, or

nanoparticles into cells. This is critical in drug delivery research to assess the efficiency of

novel therapeutic carriers.
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Receptor Binding Assays: Studying the binding of a labeled ligand to its cell surface receptor.

Cell Tracking: Following the fate of labeled cells in a mixed population or over time.

Immunophenotyping: Although less common for direct antibody conjugation (pre-labeled

antibodies are readily available), Tamra-peg3-NH2 can be used to label antibodies for

specific custom panels.

Quantitative Data Summary
The following tables summarize key quantitative data for TAMRA and provide representative

data from flow cytometry experiments using TAMRA-labeled molecules.

Table 1: Spectroscopic Properties of TAMRA

Property Value

Excitation Maximum (λex) ~555 nm[1]

Emission Maximum (λem) ~580 nm[1]

Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[1]

Recommended Laser 561 nm[2]

Common Emission Filter 585/42 nm[2]

Table 2: Representative Data from Cellular Uptake of a TAMRA-Labeled Peptide

This table illustrates the relationship between the concentration of a TAMRA-labeled peptide,

incubation time, and the resulting fluorescence signal as measured by flow cytometry.
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Concentration of
TAMRA-Peptide
(µM)

Incubation Time
(minutes)

Mean Fluorescence
Intensity (MFI)

Percentage of
Labeled Cells (%)

1 30 1500 ± 120 85 ± 5

5 15 2800 ± 210 92 ± 4

5 30 4500 ± 350 98 ± 2

5 60 4800 ± 400 99 ± 1

10 30 8200 ± 600 >99

Experimental Protocols
Protocol 1: General Bioconjugation of Tamra-peg3-NH2
to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of Tamra-peg3-NH2 to a molecule containing a

carboxylic acid group (e.g., a protein with accessible aspartic or glutamic acid residues, or a

nanoparticle with a carboxylated surface) using EDC/NHS chemistry.

Materials:

Tamra-peg3-NH2

Molecule of interest with a carboxylic acid group

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

Purification column (e.g., size-exclusion chromatography)
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Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Preparation of Reagents:

Dissolve Tamra-peg3-NH2 in anhydrous DMSO to a concentration of 10 mg/mL.

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

Activation of the Carboxylic Acid:

In a microcentrifuge tube, mix the carboxylic acid-containing molecule with a molar excess

of EDC and NHS. A typical molar ratio is 1:2:5 (Molecule:EDC:NHS).

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive

NHS ester.

Conjugation to Tamra-peg3-NH2:

Add the Tamra-peg3-NH2 solution to the activated molecule solution. The molar ratio of

Tamra-peg3-NH2 to the molecule will need to be optimized, but a starting point of 10:1

(dye:molecule) is common.

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light, with gentle mixing.

Quenching and Purification:

Add the quenching solution to stop the reaction. Incubate for 15-30 minutes.

Purify the conjugate from unconjugated dye and other reagents using a size-exclusion

chromatography column.
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Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm

(for TAMRA).

Protocol 2: Cellular Uptake Assay Using a TAMRA-
Labeled Molecule and Flow Cytometry
This protocol provides a method for quantifying the internalization of a TAMRA-labeled

molecule (e.g., a peptide or nanoparticle) by a cell population.

Materials:

Cells of interest in suspension

Complete cell culture medium

TAMRA-labeled molecule of interest

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA (for adherent cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA or 2% FBS)

Propidium Iodide (PI) or other viability dye

Flow cytometer equipped with a 561 nm laser

Procedure:

Cell Preparation:

For suspension cells, count and resuspend in complete culture medium at a concentration

of 1 x 10^6 cells/mL.

For adherent cells, seed them in a multi-well plate to achieve 70-80% confluency on the

day of the experiment.

Incubation with TAMRA-Labeled Molecule:
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Add the TAMRA-labeled molecule to the cells at the desired final concentrations. Include

an untreated cell sample as a negative control.

Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2

incubator.

Cell Harvesting and Staining:

For suspension cells, transfer the cell suspension to microcentrifuge tubes.

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin

with complete medium and transfer to microcentrifuge tubes.

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet twice with ice-cold PBS to remove any non-internalized labeled

molecules.

Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.

Add a viability dye such as Propidium Iodide to distinguish live from dead cells.

Flow Cytometry Analysis:

Analyze the cell suspension on a flow cytometer.

Set up the instrument using an unstained cell sample to define the negative population

and adjust detector voltages.

Use a 561 nm laser for excitation of TAMRA and collect the emission signal using a filter

appropriate for its emission spectrum (e.g., 582/15 nm bandpass filter).

Gate the live, single-cell population based on forward and side scatter and the viability dye

signal.

Quantify the mean fluorescence intensity (MFI) of the TAMRA signal in the gated

population to determine the extent of cellular uptake.
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Visualizations
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Caption: Workflow for conjugating Tamra-peg3-NH2 to a carboxylic acid-containing molecule.
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Data Analysis Steps
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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